Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS: 101667-98-5) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine scaffold substituted with chlorine at position 4, a methyl group at position 5, and an ethyl ester at position 4. This compound serves as a pivotal intermediate in medicinal chemistry, particularly in synthesizing derivatives with anticancer, kinase-inhibitory, and anti-inflammatory properties .
Synthesis:
The compound is synthesized via refluxing its precursor (compound 2, 3.5 g, 14.7 mmol) with phosphorus oxychloride (POCl₃, 29 mL) at 90°C for 4 hours, yielding 92% light brown crystals with a melting point of 114–115°C . Alternative routes involve Suzuki coupling with potassium allyltrifluoroborate to introduce allyl or hexadienyl groups at position 4 .
Properties
IUPAC Name |
ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)7-5(2)6-8(11)12-4-13-9(6)16-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIBPXMYXHXUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366530 | |
| Record name | ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101667-98-5 | |
| Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid, 4-chloro-5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101667-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of 4-Chloro-5-Methylthieno[2,3-d]Pyrimidine Intermediate
The foundational approach, as reported by Triloknadh et al. (2018), begins with the preparation of the thieno-pyrimidine core through cyclocondensation of 2-amino-4-chloro-5-methylthiophene-3-carboxylate with ethyl acetoacetate. The reaction proceeds under acidic conditions (H₂SO₄, 80°C, 6 hours), yielding the intermediate ethyl 4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux (110°C, 4 hours) introduces the chlorine atom at the 4-position, achieving a conversion efficiency of 85–90%.
Key Reaction Parameters:
-
Temperature: 110°C for chlorination
-
Catalyst: POCl₃ (excess as solvent and reagent)
-
Yield: 78–82% after purification via silica gel chromatography (eluent: CHCl₃/iPrOH, 97:3).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that using POCl₃ in toluene (instead of neat POCl₃) reduces decomposition by stabilizing reactive intermediates. A 1:3 molar ratio of intermediate to POCl₃ maximizes chlorination efficiency (88% yield). Catalytic amounts of N,N-dimethylaniline (DMA) further enhance reaction rates by scavenging HCl byproducts.
Purification and Characterization
Post-synthetic purification typically involves column chromatography (silica gel, CHCl₃/iPrOH) or recrystallization from ethanol. Analytical characterization via -NMR confirms substituent positions:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles such as amines and thiols.
Coupling Reactions: The compound can participate in Suzuki coupling reactions to form allyl-substituted derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and thiols, with reactions typically carried out in the presence of a base.
Coupling Reactions: Potassium allyltrifluoroborate and palladium catalysts are commonly used, with reactions conducted in dry solvents like 1,4-dioxane.
Major Products Formed
Substitution Reactions: Products include various amine and thiol derivatives.
Coupling Reactions: Products include ethyl (E)-5-methyl-4-(prop-1-enyl)thieno[2,3-d]pyrimidine-6-carboxylate and ethyl 4-(hexa-1,5-dien-3-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been investigated for its potential biological activities, particularly as an antitumor and antiviral agent.
Case Studies
- Anticancer Activity :
- Antiviral Properties :
Agrochemical Applications
The compound has also shown promise in agricultural chemistry as a potential herbicide and pesticide.
Case Studies
- Herbicidal Activity :
- Pesticidal Properties :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to tailor its properties.
Synthesis Overview
- The compound can be synthesized through a reaction involving potassium carbonate and ethyl 2-mercaptoacetate in N,N-dimethylformamide (DMF) under nitrogen atmosphere conditions .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Synthesis | Ethyl 2-mercaptoacetate + Potassium carbonate | DMF, Nitrogen atmosphere | 41% |
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways and molecular targets would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₉H₉ClN₂O₂S
- Molecular weight: 256.7 g/mol
- Melting point: 114–115°C
- Stability: Stable at room temperature under inert conditions .
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents at positions 4, 5, and 5. Below is a comparative analysis of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate and its analogs:
Table 1: Structural and Physical Comparison
Key Observations:
Position 4 Modifications: Chlorine substitution (as in the parent compound) enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., Suzuki coupling ). Arylamino groups (e.g., 4-chlorophenylamino) improve kinase inhibitory activity but reduce thermal stability (higher melting points correlate with rigid aromatic substituents) . Morpholine substitution introduces conformational flexibility, improving antitumor activity in lung cancer models .
Position 6 Ester Variations :
- Ethyl esters (COOEt) are more hydrolytically stable than methyl esters (COOMe), favoring prolonged bioavailability .
Biological Activity: Anticancer Activity: Derivatives with allyl groups (from Suzuki reactions) exhibit cytotoxicity via DNA intercalation , while ferrocene-conjugated analogs (e.g., methyl 4-(ferrocenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate) show redox-dependent antiproliferative effects . Kinase Inhibition: 4-Arylamino derivatives demonstrate selective inhibition of Bcr-Abl and HDAC enzymes, critical for leukemia therapy .
Biological Activity
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H9ClN2O2S
- Molecular Weight : 256.71 g/mol
- CAS Number : 101667-98-5
- IUPAC Name : this compound
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Protein Kinases : Recent studies have shown that this compound can inhibit various protein kinases, which are crucial for cell signaling pathways. For instance, it has been identified as a selective inhibitor of PI5P4Kγ, demonstrating a low value of 7.1 nM, indicating high potency against this target .
- Anti-inflammatory Activity : The compound has been reported to exhibit anti-inflammatory properties by inhibiting COX-2 activity. Its IC50 values were comparable to those of established anti-inflammatory drugs like celecoxib .
- Cytotoxic Effects on Cancer Cells : this compound has shown promising cytotoxic effects against various cancer cell lines. For example, it was tested against HepG2 cells and demonstrated significant induction of apoptosis through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2 .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Protein Kinase Inhibition | Inhibits PI5P4Kγ (K_D = 7.1 nM) | |
| Anti-inflammatory | COX-2 inhibition (IC50 comparable to celecoxib) | |
| Cytotoxicity | Induces apoptosis in HepG2 cells |
Case Studies
- Cytotoxicity in HepG2 Cells : A study evaluated the effects of this compound on HepG2 cells. The compound induced cell cycle arrest and apoptosis, with significant increases in caspase-3 and Bax levels observed after treatment .
- Inhibition of PI5P4Kγ : Another research highlighted the selectivity and potency of this compound against PI5P4Kγ among other kinases. It showed promising pharmacokinetic properties with good brain penetration in animal models, suggesting potential therapeutic applications in neurological disorders .
Q & A
Q. How are advanced analytical techniques (e.g., X-ray crystallography) applied to resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction confirms substituent orientation and hydrogen-bonding networks. For example, derivatives like ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate show planar thienopyrimidine cores with dihedral angles <10° between rings, validated against SHELX-refined models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
